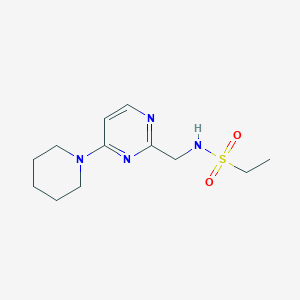

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2S/c1-2-19(17,18)14-10-11-13-7-6-12(15-11)16-8-4-3-5-9-16/h6-7,14H,2-5,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUWQUTUSJFAOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1=NC=CC(=N1)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide typically involves multiple steps, starting with the formation of the pyrimidinyl core. One common approach is the reaction of piperidine with a suitable pyrimidinyl halide under basic conditions to form the piperidinyl-pyrimidinyl intermediate. Subsequent alkylation with ethanesulfonamide completes the synthesis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and optimized reaction conditions can help achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be employed to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Anticancer Applications

Mechanism of Action:

Recent studies have highlighted the compound's role as a selective inhibitor of the menin-MLL (Mixed-Lineage Leukemia) interaction, which is crucial in acute myeloid leukemia (AML) with MLL rearrangement and NPM1 mutation. By blocking this interaction, the compound can inhibit cell proliferation and induce differentiation in leukemic cells .

Case Studies:

- Study on Selective Inhibition: A notable study demonstrated that a derivative of this compound effectively reduced menin protein levels and downregulated MEN1 transcription, offering an innovative approach to overcoming resistance to existing menin inhibitors. This compound exhibited prolonged anti-leukemic action and promising in vivo efficacy, suggesting its potential as a therapeutic agent for AML .

Antiviral Applications

Hepatitis C Virus Inhibition:

The compound has been investigated for its antiviral properties, particularly as an inhibitor of hepatitis C virus RNA-dependent RNA polymerase. This mechanism is critical for viral replication, making it a target for antiviral drug development .

Research Findings:

- Inhibitory Effects: Compounds structurally related to N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide have shown significant inhibitory effects on viral replication in vitro, indicating a potential pathway for therapeutic intervention against hepatitis C .

Neuropharmacological Applications

NMDA Receptor Antagonism:

The compound's structural analogs have been explored as NMDA/Nr2b antagonists, which may have implications for treating neurodegenerative diseases and psychiatric disorders. By modulating glutamatergic signaling, these compounds could provide therapeutic benefits in conditions such as Alzheimer's disease and schizophrenia .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the piperidine and pyrimidine rings can significantly influence its potency and selectivity.

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Notable Findings |

|---|---|---|

| Anticancer | Inhibition of menin-MLL interaction | Prolonged anti-leukemic action; effective in vivo |

| Antiviral | Inhibition of hepatitis C virus RNA-dependent RNA polymerase | Significant viral replication inhibition |

| Neuropharmacological | NMDA receptor antagonism | Potential treatment avenues for neurodegenerative diseases |

Mechanism of Action

The mechanism by which N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide with related pyrimidine-sulfonamide derivatives from the literature:

*Calculated molecular weight based on formula.

Key Observations:

Core Heterocycle Variations: The target compound uses a simple pyrimidine ring, while 13b5 () incorporates a fused thienopyrimidine system, which may enhance planarity and binding to hydrophobic pockets .

Sulfonamide Modifications: Ethanesulfonamide (target) vs.

Synthetic Yields and Purity :

Crystallographic and Analytical Methods

- Structure Validation : Programs like SHELX () are critical for resolving crystal structures of such compounds. The target’s structure would likely be validated using tools like PLATON () to ensure geometric accuracy .

- Characterization : HRMS and HPLC (as used for 13b5) are standard for confirming molecular weight and purity .

Biological Activity

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in oncology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

Structure and Synthesis

The compound features a unique structure that combines a pyrimidinyl group, a piperidinyl group, and an ethanesulfonamide moiety. The synthesis typically involves multiple steps, starting with the formation of the pyrimidinyl core through reactions involving piperidine and suitable pyrimidinyl halides, followed by alkylation with ethanesulfonamide.

Research indicates that this compound may interact with specific molecular targets associated with tumor cell proliferation and survival. For instance, studies have shown that related compounds can inhibit pathways involved in cancer cell growth and migration.

Key Findings:

- Inhibition of Tumor Cell Proliferation : Similar compounds have demonstrated the ability to inhibit tumor cell proliferation through various mechanisms, including the induction of ferroptosis, a form of regulated cell death .

- Molecular Targeting : The compound may target pathways involving the KEAP1-NRF2-GPX4 axis, which plays a significant role in cellular oxidative stress responses. Inhibition of NRF2 has been linked to increased sensitivity of tumor cells to oxidative damage .

- Cell Migration Suppression : Studies using scratch assays have indicated that these compounds can significantly reduce the migration of cancer cells, suggesting potential applications in metastasis prevention .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds. Below is a summary table highlighting key characteristics and activities:

Case Studies

Several case studies illustrate the efficacy of compounds similar to this compound:

- Study on PMSA : A study investigated PMSA's effects on tumor cell lines, revealing significant inhibition of cell proliferation and migration. The results indicated that PMSA induced ferroptosis by modulating the expression of key proteins involved in oxidative stress responses .

- Thiazole Derivatives : Another study focused on thiazole derivatives containing piperidine moieties, demonstrating their ability to inhibit Na+/K(+)-ATPase activity and Ras oncogene activity in glioma cells, leading to enhanced cytostatic effects against various cancer types .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide, and what key reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, ethanesulfonyl chloride is reacted with a pyrimidine-piperidine precursor in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) to introduce the sulfonamide group . Purification via silica gel chromatography is critical for isolating the product with ≥95% purity. Reaction temperature (0–25°C) and stoichiometric control of the sulfonylating agent significantly affect yield .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is indispensable for verifying substituent positions and bond connectivity. Infrared (IR) spectroscopy confirms sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and piperidine (C-N stretching) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What in vitro assays are recommended for initial biological activity screening of this compound?

- Methodological Answer : Enzymatic inhibition assays (e.g., kinase or protease targets) and cell-based viability assays (e.g., MTT or ATP-luciferase) are standard. For antiviral or antimicrobial studies, plaque reduction or broth microdilution methods are used. Dose-response curves (IC₅₀/EC₅₀) should be generated with positive controls (e.g., known inhibitors) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the three-dimensional structure of this compound, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation (λ = 0.7–1.0 Å) provides atomic-resolution data. SHELX programs (SHELXL for refinement, SHELXS for structure solution) are industry standards. Hydrogen bonding and torsion angles are analyzed to validate conformational stability. Data-to-parameter ratios >10 ensure reliability .

Q. What strategies optimize the synthetic yield of this compound under scaled-up conditions?

- Methodological Answer : Transitioning from batch to flow chemistry improves reproducibility. Solvent optimization (e.g., replacing THF with 2-MeTHF for higher boiling points) enhances reaction control. Catalytic systems (e.g., DMAP for acyl transfers) reduce side reactions. Process Analytical Technology (PAT) monitors intermediates in real-time .

Q. How do molecular docking studies contribute to understanding the binding interactions of this sulfonamide with biological targets?

- Methodological Answer : Docking software (e.g., AutoDock Vina, Schrödinger Suite) predicts binding poses using crystal structures of target proteins (e.g., kinases). Key interactions include hydrogen bonds with the sulfonamide group and π-π stacking between the pyrimidine ring and aromatic residues. Free energy calculations (MM-PBSA) quantify binding affinity .

Q. What methodologies assess the compound’s pharmacokinetic properties, such as metabolic stability or hERG inhibition?

- Methodological Answer : Liver microsomal assays (human/rat) evaluate metabolic stability via LC-MS quantification of parent compound degradation. hERG inhibition is tested using patch-clamp electrophysiology or fluorescence-based assays (e.g., IonWorks). CYP450 inhibition is measured using recombinant enzymes and fluorogenic substrates .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar sulfonamides?

- Methodological Answer : Comparative structure-activity relationship (SAR) studies identify critical substituents (e.g., piperidine vs. morpholine rings). Orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays for efficacy) validate target engagement. Structural validation (e.g., SCXRD) ensures compound integrity, ruling out degradation or isomerism as confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.